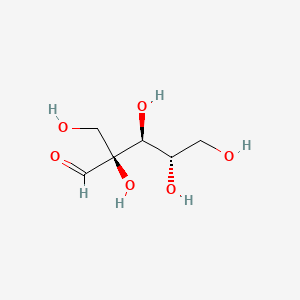
L-Hamamelose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Hamamelose plays a very important role as a chiral building block in synthesizing a wide variety of enantiopure compounds.
科学的研究の応用
Biosynthesis and Metabolism
L-Hamamelose is involved in biosynthetic pathways in plants. It has been found in leaves of Phaseolus vulgaris L., where it is converted into 2-carboxy-D-arabinitol and 2-carboxy-D-arabinitol 1-phosphate, suggesting a role in plant metabolism (Andralojc et al., 1996).
Studies on the catabolism of D-hamamelose by Kluyvera citrophila, a microorganism, indicate that hamamelose undergoes a degradation process leading to various end products like lactate and succinate, highlighting its metabolic significance in certain biological systems (Thanbichler & Beck, 1974).
Research has shown the synthesis of hamamelose-diphosphate by isolated spinach chloroplasts, suggesting the role of hamamelose in plant physiological processes (Beck, Stransky, & Fürbringer, 1971).
Chemical Synthesis and Applications
An efficient synthetic route for L-hamamelose has been developed, which is critical for its application as a chiral building block in synthesizing various enantiopure compounds (Kim et al., 2009).
The discovery of a RuBisCO-like Protein functioning as an oxygenase in the d-Hamamelose pathway highlights the potential application of hamamelose in biochemical research and synthetic biology (Kim, Lim, & Lee, 2018).
Medical and Pharmacological Research
Hamamelitannin, derived from hamamelose, shows protective activity against cell damage in murine skin fibroblasts induced by UVB irradiation, suggesting its potential in dermatological applications (Masaki, Atsumi, & Sakurai, 1995).
Hamamelitannin has also been identified as a potential suppressor of staphylococcal infections, demonstrating its role in addressing antibiotic resistance (Kiran et al., 2008).
特性
CAS番号 |
4096-61-1 |
|---|---|
製品名 |
L-Hamamelose |
分子式 |
C6H12O6 |
分子量 |
180.15 |
IUPAC名 |
(2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m0/s1 |
InChIキー |
ZGVNGXVNRCEBDS-ZLUOBGJFSA-N |
SMILES |
O=C[C@@]([C@H]([C@H](CO)O)O)(CO)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L-Hamamelose; Hamamelose L-form [MI]; L-Ribose, 2-C-(hydroxymethyl)-; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




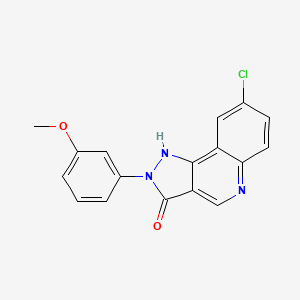

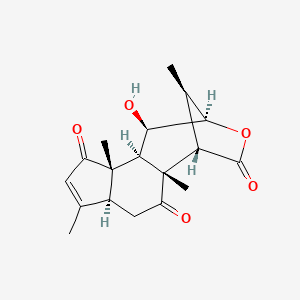
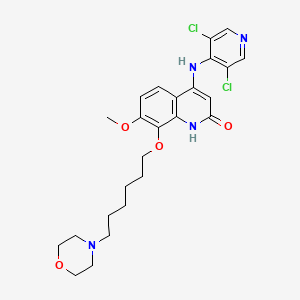
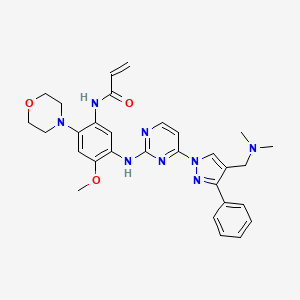
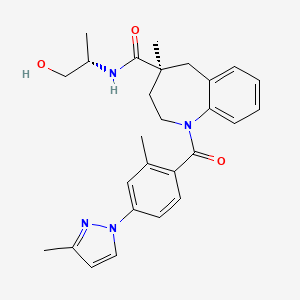
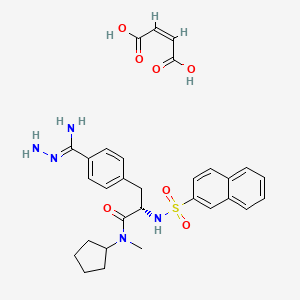
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)